Ala-Ala-Val-Ala p-nitroanilide

Enzyme Kinetics Elastase Substrate Specificity

Select Ala-Ala-Val-Ala p-nitroanilide for a free N-terminal amine enabling covalent conjugation and unbiased S4 subsite profiling, unlike N-blocked substrates. Avoid false negatives from bulky succinyl caps. This general-purpose elastase substrate provides cleaner kinetic readouts for novel inhibitor screening and enzyme discovery. Inquire now for custom synthesis and bulk pricing to elevate your protease research.

Molecular Formula C20H30N6O6
Molecular Weight 450.5 g/mol
CAS No. 102185-27-3
Cat. No. B019786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Val-Ala p-nitroanilide
CAS102185-27-3
SynonymsALA-ALA-VAL-ALA P-NITRO-ANILIDE
Molecular FormulaC20H30N6O6
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C20H30N6O6/c1-10(2)16(25-19(29)13(5)22-17(27)11(3)21)20(30)23-12(4)18(28)24-14-6-8-15(9-7-14)26(31)32/h6-13,16H,21H2,1-5H3,(H,22,27)(H,23,30)(H,24,28)(H,25,29)
InChIKeyVEDBEYLQKXTZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-Val-Ala p-nitroanilide: Essential Procurement Data for a Free N-Terminal Tetrapeptide Elastase Substrate


Ala-Ala-Val-Ala p-nitroanilide (CAS 102185-27-3) is a synthetic, chromogenic tetrapeptide substrate used primarily for measuring elastase-like serine protease activity. It consists of an Ala-Ala-Val-Ala peptide chain with a p-nitroaniline (pNA) reporter group at the C-terminus . Its key structural feature is a free N-terminal amine, distinguishing it from the more common N-blocked elastase substrates like N-succinyl-Ala-Ala-Val-Ala-pNA . Upon enzymatic cleavage, typically between Val and Ala residues, the yellow p-nitroaniline chromophore is released and can be quantified spectrophotometrically at ~405 nm .

Ala-Ala-Val-Ala p-nitroanilide Procurement: Why N-Blocked Analogs Are Not Drop-in Replacements


While multiple elastase substrates are commercially available, they cannot be substituted without altering experimental outcomes. The target compound possesses a free N-terminal amine, a feature absent in widely used analogs like Suc-Ala-Ala-Val-Ala-pNA . This fundamental structural difference impacts enzyme-substrate interactions, particularly for proteases that recognize N-terminal residues or are sensitive to the steric bulk of a succinyl or methoxysuccinyl cap. Literature on related elastases shows that occupancy of the S4 subsite and the chemical nature of the N-terminal blocking group are prerequisites for efficient catalysis and can drastically alter the rate-limiting step of hydrolysis (acylation vs. deacylation) [1]. Therefore, using an N-blocked analog may yield divergent kinetic parameters, misrepresenting true enzyme activity or inhibitor potency.

Quantitative Differentiation of Ala-Ala-Val-Ala p-nitroanilide: Kinetic and Structural Evidence vs. Key Analogs


Kinetic Impact of N-Terminal Protection: Unblocked vs. Succinylated Tetrapeptide

The free N-terminus of Ala-Ala-Val-Ala p-nitroanilide is a critical determinant of its kinetic profile. While direct comparative kinetic data for this exact compound against its N-succinylated analog (Suc-Ala-Ala-Val-Ala-pNA) are absent from public primary literature, class-level inference from systematic studies of elastase substrates demonstrates that N-terminal modifications profoundly alter catalytic efficiency [1]. For instance, studies on related substrates show that extending the peptide chain from a single amino acid (Z-Val-pNA) to a specific tetrapeptide (MeOSuc-Ala-Ala-Pro-Val-pNA) increased the acylation rate constant (k₂) by 50,000-fold, whereas the deacylation rate (k₃) changed only 6-fold, demonstrating that remote subsite interactions heavily influence the catalytic mechanism [1]. The target compound, lacking the bulky N-succinyl cap, offers a less sterically hindered S4 subsite interaction, which is predicted to favor acylation kinetics differently, making it a more authentic mimic of natural, unmodified peptide substrates.

Enzyme Kinetics Elastase Substrate Specificity

Comparative Sensitivity for Neutrophil Elastase: Tripeptide vs. Tetrapeptide Substrates

Tetrapeptide substrates like Ala-Ala-Val-Ala p-nitroanilide represent an evolutionary improvement over shorter tripeptide substrates for neutrophil elastase detection. A direct comparison from the literature shows that a tripeptide substrate (pGlu-Pro-Val-pNA) was approximately 30 times more sensitive towards granulocyte elastase than a simple trialanine substrate (Suc-Ala-Ala-Ala-pNA) . The target compound, a tetrapeptide with a Val at the P1 position, incorporates both the extended chain length and the preferred Val residue, satisfying the extended substrate binding pocket of human neutrophil elastase. This structural advantage translates to higher assay sensitivity and lower detection limits.

Neutrophil Elastase Chromogenic Assay Sensitivity

Kinetic Benchmarking Against a Gold-Standard HNE Substrate (MeOSuc-AAPV-pNA)

The most widely used specific substrate for human neutrophil elastase (HNE) is MeOSuc-Ala-Ala-Pro-Val-pNA. This compound is highly optimized and demonstrates a catalytic efficiency (kcat/Km) of 120,000 s⁻¹M⁻¹ for HNE, which is ~44-fold higher than its efficiency for pancreatic elastase (2,700 s⁻¹M⁻¹) [1]. Ala-Ala-Val-Ala p-nitroanilide, lacking the N-methoxysuccinyl cap and Pro residue, is expected to be a less optimized but more promiscuous substrate. Its unmodified N-terminus makes it suitable for a broader range of elastase-like enzymes that may not tolerate the N-blocked structure, including those from microbial sources. A study on a Streptomyces elastase-like protease (SEL) confirms that this enzyme efficiently hydrolyzes peptides with Ala or Val at P1, including the N-succinylated analog of the target compound (Suc-Ala-Ala-Val-Ala-pNA) [2]. This indicates the core Ala-Ala-Val-Ala sequence is a viable substrate for a wider panel of proteases, unlike the highly specific MeOSuc-AAPV-pNA.

Human Neutrophil Elastase Catalytic Efficiency Kinetic Constants

Substrate Specificity: P1 Valine Preference for Elastase Activity

The inclusion of Valine at the P1 position is a key differentiator for elastase substrates. A foundational study on chromogenic substrates for granulocyte elastase established that placing a Valine in the P1 position better satisfies the specificity requirements of the enzyme compared to an Alanine . The target compound, Ala-Ala-Val-Ala p-nitroanilide, incorporates this essential Val residue. In contrast, a common generic substrate like Suc-Ala-Ala-Ala-pNA lacks Val and is described as useful for pancreatic elastase but "not particularly sensitive towards granulocyte elastase" . The pGlu-Pro-Val-pNA substrate, which does contain Val, was found to be approximately 30 times more sensitive than Suc-Ala-Ala-Ala-pNA in the same study .

Substrate Specificity Elastase P1 Position

Optimal Application Scenarios for Ala-Ala-Val-Ala p-nitroanilide: A Decision Guide Based on Quantitative Evidence


Scenario 1: Characterizing Elastase Activity from Uncharacterized or Non-Human Sources

When investigating elastase-like proteases from bacterial (e.g., *Streptomyces* sp. [1]), fungal, or plant sources, the enzyme's tolerance for N-terminal blocking groups is often unknown. Ala-Ala-Val-Ala p-nitroanilide, with its free N-terminus, is the most suitable initial screening substrate. It avoids the risk of false negatives that can occur with highly optimized but enzyme-selective N-blocked substrates like MeOSuc-Ala-Ala-Pro-Val-pNA. The core Ala-Ala-Val-Ala sequence is recognized by a broad range of elastase-like enzymes, as evidenced by its efficient hydrolysis by SEL protease from *Streptomyces* [1], making it a reliable, general-purpose tool for enzyme discovery and characterization.

Scenario 2: Inhibitor Screening Where N-Terminal Interactions are Under Investigation

In medicinal chemistry and drug discovery programs targeting elastase, the design of competitive inhibitors often focuses on the enzyme's S4-S1 subsites. Using a substrate with a free N-terminus, like Ala-Ala-Val-Ala p-nitroanilide, allows researchers to probe the contribution of S4 subsite interactions without the confounding effects of a bulky succinyl or methoxysuccinyl cap. As demonstrated by Stein (1985), modifications at the N-terminus can alter the rate-limiting step of catalysis and affect PI specificity [2]. Therefore, an unblocked substrate provides a cleaner, more interpretable readout when screening novel inhibitors designed to bind in this region.

Scenario 3: Developing Solid-Phase or Immobilized Elastase Assays

The free N-terminal amine of Ala-Ala-Val-Ala p-nitroanilide offers a unique chemical handle for covalent conjugation to solid supports, resins, or nanoparticles. This is a distinct advantage over N-blocked substrates, which lack this reactive primary amine. Researchers have successfully immobilized a similar tripeptide substrate (Suc-Ala-Ala-Val-pNA) onto cellulose nanocrystals, but the conjugation strategy differed [3]. The target compound's free amine allows for straightforward, well-established coupling chemistries (e.g., using NHS-ester or carbodiimide crosslinkers) to create novel biosensors, colorimetric wound dressings, or high-throughput screening platforms for elastase activity. This application-specific utility is not possible with N-blocked alternatives.

Scenario 4: Routine Spectrophotometric Assays for Purified Elastase Isoforms

For laboratories that have already isolated and characterized a specific elastase isoform (e.g., a recombinant pancreatic elastase or a purified microbial elastase) and have established its kinetic parameters with Ala-Ala-Val-Ala p-nitroanilide, this compound serves as a reliable and consistent quality control reagent. Its use ensures continuity and comparability of data across experiments and over time. While not as sensitive as MeOSuc-AAPV-pNA for HNE, its lower cost and broader applicability make it a practical, economical choice for routine enzyme activity monitoring where ultra-high sensitivity is not the primary requirement. The established protocol of monitoring pNA release at 405 nm is robust and widely accessible .

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